molecular formula C9H9N5O4S2 B14496933 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid CAS No. 62984-66-1

2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid

Cat. No.: B14496933
CAS No.: 62984-66-1
M. Wt: 315.3 g/mol
InChI Key: DMOBIWNEZLHCEQ-UHFFFAOYSA-N
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Description

2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid is a complex organic compound that belongs to the class of thiazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine consists of a thiazole ring fused with a quinoxaline ring, with an imino group at the 2-position and an amine group at the 3-position. The addition of sulfuric acid enhances its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine typically involves the reaction of 2,3-dichloroquinoxaline with thiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with sulfuric acid to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine involves the inhibition of specific molecular targets. For example, it inhibits VEGFR-2, which plays a crucial role in angiogenesis and tumor growth. The compound also induces apoptosis in cancer cells by activating caspase-3 and downregulating pro-angiogenic and pro-fibrotic markers . The exact pathways and interactions at the molecular level are still under investigation, but its ability to interfere with key biological processes makes it a promising therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine stands out due to its unique structure, which combines the properties of thiazole and quinoxaline rings. This fusion enhances its biological activity and makes it a versatile compound for various applications. Its ability to inhibit specific molecular targets and its potential use in treating cancer and other diseases highlight its significance in medicinal chemistry .

Properties

CAS No.

62984-66-1

Molecular Formula

C9H9N5O4S2

Molecular Weight

315.3 g/mol

IUPAC Name

2-imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid

InChI

InChI=1S/C9H7N5S.H2O4S/c10-9-14(11)7-8(15-9)13-6-4-2-1-3-5(6)12-7;1-5(2,3)4/h1-4,10H,11H2;(H2,1,2,3,4)

InChI Key

DMOBIWNEZLHCEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC(=N)N3N.OS(=O)(=O)O

Origin of Product

United States

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